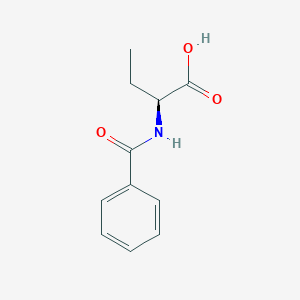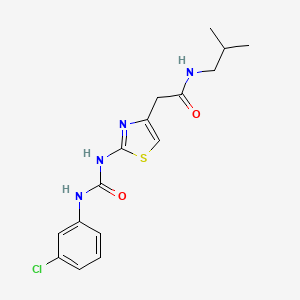
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-isobutylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Based on a structure-activity relationship of compounds such as Sorafenib and Quizartinib, a series of thiazol-urea derivatives containing hydrophilic side moiety were designed and synthesized . The aim was to improve the druggability of target compounds .Molecular Structure Analysis
The molecular structure of this compound is based on the thiazol-urea backbone, which is an important aromatic heterocyclic moiety in a large number of anticancer agents .Chemical Reactions Analysis
The synthesis of these compounds involves the reaction of commercially available 2-bromo-4’-nitroacetophenone or 2-bromo-3’-nitroacetophenone with thiourea in absolute ethanol . All nitro compounds were reduced completely with Fe-NH4Cl under standard condition to readily give the corresponding amines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 380.89 and a molecular formula of C17H21ClN4O2S. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Antimicrobial Activity
The thiazole ring is a prominent feature in many biologically active compounds, including antimicrobial drugs. The presence of the 3-chlorophenyl group could potentially enhance this activity. Compounds with similar structures have been used in the development of new antimicrobial agents that target resistant strains of bacteria .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities. The specific configuration of the thiazole ring and the carbamate ester in this compound could be explored for potential effects on various human tumor cell lines, as similar structures have shown promising results .
Anti-inflammatory Activity
Carbamate esters are found in a variety of compounds with anti-inflammatory properties. The unique combination of the carbamate ester and the thiazole ring in this compound could lead to the development of new anti-inflammatory drugs with improved efficacy and reduced side effects .
Neuroprotective Agents
The compound’s structure suggests potential neuroprotective properties. Thiazole derivatives have been studied for their role in the synthesis of neurotransmitters and could contribute to the treatment of neurodegenerative diseases .
Antioxidant Properties
Thiazoles have been associated with antioxidant properties, which are crucial in combating oxidative stress in cells. This compound could be investigated for its ability to protect cells from damage caused by free radicals .
Antiviral Drugs
Given the ongoing need for new antiviral agents, the thiazole ring’s presence in antiretroviral drugs like Ritonavir suggests that this compound could be a candidate for the development of novel antiviral medications .
Analgesic Agents
Compounds with a carbamate ester group have been utilized in the creation of analgesic medications. Research into the analgesic potential of this compound could lead to new pain management solutions .
Agricultural Chemicals
The structural components of this compound, particularly the carbamate ester, are commonly found in pesticides and fungicides. Exploring its use in agriculture could result in the development of new, more effective plant protection chemicals .
Mechanism of Action
Target of Action
The compound, also known as 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-isobutylacetamide, is a derivative of thiazole and indole . Thiazole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
Thiazole and indole derivatives have been found to interact with their targets in a way that results in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Thiazole and indole derivatives have been associated with a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole and indole derivatives have been associated with a broad range of biological activities, suggesting that they may have various molecular and cellular effects .
Safety and Hazards
The compound is not intended for human or veterinary use. It is for research use only. Detailed safety and hazard information is not available in the search results.
Future Directions
properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-10(2)8-18-14(22)7-13-9-24-16(20-13)21-15(23)19-12-5-3-4-11(17)6-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZQBRVKTUOZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-isobutylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-mesitylacetamide](/img/structure/B2933828.png)
![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2933829.png)
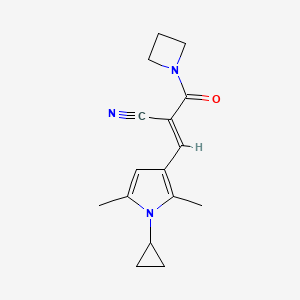
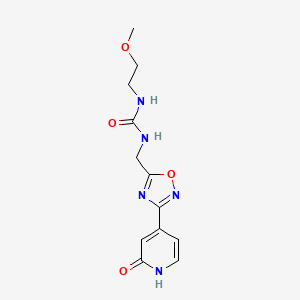
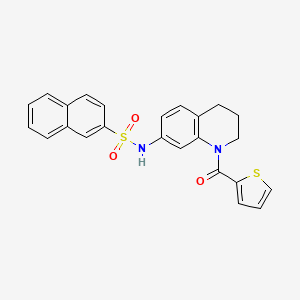
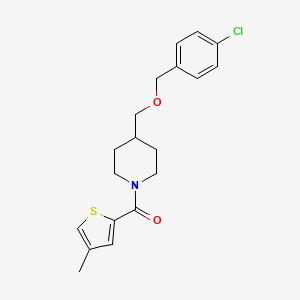
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2933837.png)
![N-(3-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2933838.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide](/img/structure/B2933839.png)
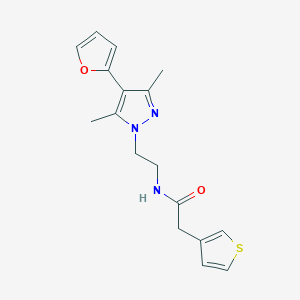

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2933846.png)
